molecular formula C13H16F3N3O B598653 N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide CAS No. 1198285-47-0

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide

Cat. No. B598653
M. Wt: 287.286
InChI Key: FHUANYMEKAADGK-UHFFFAOYSA-N
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Description

“N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide” is a compound that contains a benzylpiperazine moiety and a trifluoroacetamide moiety. Benzylpiperazine is a type of piperazine which is a class of organic compounds that contain a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Trifluoroacetamide is a type of amide that contains a trifluoroacetyl group (CF3C(O)-), which is known for its high electronegativity and its ability to form hydrogen bonds .


Molecular Structure Analysis

The molecular structure of “N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide” would consist of a benzylpiperazine moiety and a trifluoroacetamide moiety connected by a nitrogen atom . The trifluoroacetamide group is highly electronegative due to the presence of fluorine atoms, which could influence the overall polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide” would depend on its molecular structure. For example, the presence of the trifluoroacetamide group could increase the compound’s polarity and influence its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : A series of novel compounds were synthesized, which included a 4-benzylpiperazin-1-yl group, similar to the one in “N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide”. These compounds were tested for their antimicrobial activity .
  • Methods of Application : The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
  • Results or Outcomes : The newly synthesized compounds exhibited significant antibacterial and antifungal activity as that of standards .

Antifungal Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
  • Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
  • Results or Outcomes : The details of the results or outcomes of this study were not provided in the search results .

α-Amylase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : A series of novel compounds containing piperazine or benzimidazole moieties were synthesized and tested for their potential as α-amylase inhibitors . α-Amylase is the main product of the pancreas and is necessarily involved in the hydrolysis of carbohydrates into glucose .
  • Methods of Application : The novel compounds were synthesized and structurally corroborated by various spectral analysis (FTIR, UV-Vis, 1H NMR and 13C NMR) and screened for anti α-amylase activity .
  • Results or Outcomes : Among the synthesized derivatives, compound 14 was found to be the most potent inhibitor of α-amylase having IC50 64.8±1.8μM . In vitro cytotoxicity studies on pancreatic cancer (AR42J) cells were then performed for compound14, and the compound was found to be more effective compared to the positive control, acarbose .

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : A series of novel compounds were synthesized, which included a 4-benzylpiperazin-1-yl group, similar to the one in “N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide”. These compounds were tested for their antimicrobial activity .
  • Methods of Application : The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
  • Results or Outcomes : The newly synthesized compounds exhibited significant antibacterial and antifungal activity as that of standards .

properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)12(20)17-19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUANYMEKAADGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678177
Record name N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide

CAS RN

1198285-47-0
Record name N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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